![molecular formula C23H24N2O6 B282264 methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate](/img/structure/B282264.png)
methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MBHA, and it is a derivative of the amino acid tryptophan. MBHA has been found to have a range of biochemical and physiological effects, and it is believed to have potential therapeutic uses in a variety of fields.
Mécanisme D'action
The mechanism of action of MBHA is not fully understood, but it is believed to involve the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme that is involved in the metabolism of tryptophan, and it has been found to be overexpressed in many types of cancer. By inhibiting IDO, MBHA may be able to reduce the availability of tryptophan to cancer cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, MBHA has been found to have a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, and it may have potential applications in the treatment of autoimmune diseases. MBHA has also been found to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MBHA for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for researchers studying cancer biology and developing new cancer therapies. However, MBHA is a complex compound that requires specialized synthesis methods, which can limit its availability for lab experiments. Additionally, the mechanism of action of MBHA is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on MBHA. One area of interest is in the development of new cancer therapies based on MBHA. Researchers are also exploring the potential applications of MBHA in the treatment of autoimmune and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of MBHA and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of MBHA is a complex process that involves several steps. The first step is the protection of the carboxyl group of tryptophan with a benzyl group. This is followed by the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. The resulting compound is then reacted with ethylenediamine to form a cyclic intermediate. This intermediate is then reacted with methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate to form MBHA.
Applications De Recherche Scientifique
MBHA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. MBHA has been found to have potent anti-cancer activity, and it has been shown to induce apoptosis (programmed cell death) in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Propriétés
Formule moléculaire |
C23H24N2O6 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
methyl 4-[(3Z)-1-[2-(2-hydroxyethylamino)ethyl]-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C23H24N2O6/c1-31-23(30)17-9-7-15(8-10-17)19-18(20(27)16-5-3-2-4-6-16)21(28)22(29)25(19)13-11-24-12-14-26/h2-10,19,24,26-27H,11-14H2,1H3/b20-18- |
Clé InChI |
POCNPRSCKYWLEO-ZZEZOPTASA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCNCCO |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCNCCO |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(4-(2-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282181.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282183.png)
![ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282184.png)
![4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282187.png)









![(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B282205.png)